molecular formula C13H6Cl2F5NO B14055740 2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine

2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B14055740
M. Wt: 358.09 g/mol
InChI Key: WODOLAMPKXWJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction conditions and the use of efficient catalysts are essential to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4’-Dichlorobiphenyl
  • 2,3-Dichlorophenylpyridine
  • 3-(Difluoromethoxy)-6-(trifluoromethyl)pyridine

Uniqueness

2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H6Cl2F5NO

Molecular Weight

358.09 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H6Cl2F5NO/c14-7-3-1-2-6(10(7)15)11-8(22-12(16)17)4-5-9(21-11)13(18,19)20/h1-5,12H

InChI Key

WODOLAMPKXWJHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=N2)C(F)(F)F)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.